molecular formula C8H8N4O3 B13073808 5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13073808
M. Wt: 208.17 g/mol
InChI Key: QXNKACFTCTXXIT-UHFFFAOYSA-N
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Description

5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with dimethyl groups and an oxadiazole ring, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to form the oxadiazole ring. Common reagents used in this synthesis include hydrazine derivatives and nitrile oxides. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-dimethyl-1H-pyrazol-4-ylboronic acid
  • 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid

Uniqueness

5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both pyrazole and oxadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

5-(1,5-dimethylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H8N4O3/c1-4-5(3-9-12(4)2)7-10-6(8(13)14)11-15-7/h3H,1-2H3,(H,13,14)

InChI Key

QXNKACFTCTXXIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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